molecular formula C10H17N3O B15161994 (1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol CAS No. 849065-24-3

(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol

Cat. No.: B15161994
CAS No.: 849065-24-3
M. Wt: 195.26 g/mol
InChI Key: ZIRZULKNFAGGAD-IVZWLZJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an azido group, a hydroxyl group, and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide (NaN3) under appropriate conditions.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) or other suitable oxidizing agents.

    Alkylation: The prop-1-en-2-yl group can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2-Azido-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • **Substitution

Properties

CAS No.

849065-24-3

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2R,5S)-2-azido-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H17N3O/c1-7(2)8-4-5-10(3,12-13-11)9(14)6-8/h8-9,14H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1

InChI Key

ZIRZULKNFAGGAD-IVZWLZJFSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]([C@@H](C1)O)(C)N=[N+]=[N-]

Canonical SMILES

CC(=C)C1CCC(C(C1)O)(C)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.